Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a chemical compound with the molecular formula C14H10ClN3O2. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological and pharmaceutical activities
Preparation Methods
The synthesis of methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the condensation of isoflavone and 3-aminopyrazole. The reaction can be carried out under microwave irradiation to obtain 5,6-diarylpyrazolo[1,5-a]pyrimidines or through conventional heating to yield 6,7-diarylpyrazolo[1,5-a]pyrimidines . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired product and yield.
Chemical Reactions Analysis
Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antifungal activities against phytopathogenic fungi.
Medicine: It is being explored for its potential pharmaceutical applications, including its use as an antifungal agent.
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to result from its ability to inhibit the growth of phytopathogenic fungi by interfering with their cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5,6-Diarylpyrazolo[1,5-a]pyrimidines: These compounds are synthesized under microwave irradiation and have shown antifungal activities.
6,7-Diarylpyrazolo[1,5-a]pyrimidines: These compounds are synthesized through conventional heating and also exhibit antifungal properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities.
Biological Activity
Methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This compound's structure features a fused pyrazole and pyrimidine ring system with a phenyl group and a carboxylate moiety, suggesting potential for various pharmacological applications.
The biological activity of this compound primarily arises from its ability to interact with specific biological targets, including enzymes and receptors involved in critical signaling pathways. The compound may act as an enzyme inhibitor or modulator, influencing cellular processes such as proliferation and apoptosis.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit B-Raf kinase, a key player in the MAPK signaling pathway often implicated in melanoma and other cancers. In a study involving various pyrazolo[1,5-a]pyrimidine derivatives, compounds demonstrated IC50 values ranging from 0.3 to 24 µM against cancer cell lines, indicating potent activity against tumor growth and induction of apoptosis .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. A study highlighted the compound's ability to inhibit biofilm formation and quorum sensing in bacterial strains, suggesting its potential as an antimicrobial agent . The structure-activity relationship of similar compounds suggests that modifications at the pyrazole or pyrimidine rings can enhance antimicrobial efficacy.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Studies have shown that pyrazolo[1,5-a]pyrimidines can selectively inhibit various kinases involved in cancer progression and inflammation. For example, derivatives have been explored for their inhibitory effects on Aurora-A kinase and other targets associated with cell cycle regulation .
Case Studies
- Anticancer Efficacy : In vitro studies using MCF-7 breast cancer cells demonstrated that treatment with certain pyrazolo[1,5-a]pyrimidine derivatives led to significant apoptosis induction and cell cycle arrest at the G1/S phase. Flow cytometry results indicated that treated cells showed a marked increase in early and late apoptosis rates compared to untreated controls .
- Antimicrobial Testing : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. The findings revealed that modifications at the 3-position of the pyrazole ring enhanced antibacterial activity significantly .
Data Tables
Properties
Molecular Formula |
C14H10ClN3O2 |
---|---|
Molecular Weight |
287.70 g/mol |
IUPAC Name |
methyl 3-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C14H10ClN3O2/c1-20-14(19)12-7-11(9-5-3-2-4-6-9)17-13-10(15)8-16-18(12)13/h2-8H,1H3 |
InChI Key |
ITBGBRDMHUMHSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C(C=NN12)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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